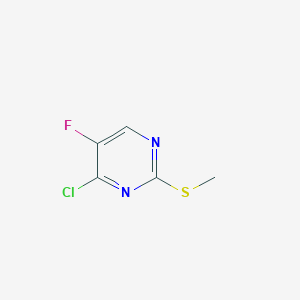

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Description

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClFN₂S and a molecular weight of 179 g/mol. It is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the preparation of heterocyclic compounds. The compound features a pyrimidine ring substituted with chloro (Cl) at position 4, fluoro (F) at position 5, and a methylsulfanyl (-SMe) group at position 2. These substituents confer distinct electronic and steric properties, influencing its reactivity in nucleophilic substitutions and cross-coupling reactions .

Propriétés

IUPAC Name |

4-chloro-5-fluoro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWYZGXKPJZPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577162 | |

| Record name | 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6096-45-3 | |

| Record name | 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine typically involves the introduction of chloro, fluoro, and methylsulfanyl groups onto a pyrimidine ring. One common method involves the reaction of 4-chloro-5-fluoropyrimidine with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the halogen atoms, yielding a more saturated pyrimidine derivative.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium amide or potassium thiolate in solvents such as ethanol or DMF.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidines with various functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated pyrimidine derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research has indicated that derivatives of pyrimidine, including 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, exhibit significant anti-inflammatory activity. In vitro studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, specific derivatives demonstrated IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Drug Development

The compound is explored as an intermediate in the synthesis of various pharmaceuticals. The presence of the methylsulfanyl group enhances its biological activity, making it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases and possibly other conditions .

Structure-Activity Relationship Studies

The structure-activity relationships (SAR) of pyrimidine derivatives have been extensively studied to optimize their pharmacological properties. Modifications at different positions of the pyrimidine ring can lead to enhanced potency and selectivity for specific biological targets, which is crucial for drug design .

Herbicides and Pesticides

This compound derivatives have been utilized in the formulation of agrochemicals, particularly herbicides and pesticides. The compound's ability to disrupt specific biochemical pathways in plants makes it effective in controlling unwanted vegetation and pests.

Research on New Agrochemical Products

Recent studies have reported the synthesis of novel agrochemical products containing this pyrimidine derivative, leading to the development of more effective pest control agents with improved environmental profiles.

Biological Interaction Studies

The compound's interactions with various biological targets have been documented through numerous studies:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in inflammatory processes, which is critical for therapeutic applications.

- Antimicrobial Activity : Preliminary data suggest that pyrimidine derivatives may also possess antimicrobial properties, expanding their potential applications beyond anti-inflammatory uses .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of chloro, fluoro, and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (CAS 325780-94-7)

- Substituents : Chloro (C4), methyl (C5), methylsulfonyl (-SO₂Me, C2).

- Molecular Formula : C₆H₇ClN₂O₂S; Molecular Weight : 206.65 g/mol.

- Key Differences :

- The methyl group at C5 reduces electronegativity compared to fluorine, altering the ring’s electronic profile.

- The methylsulfonyl group (-SO₂Me) is a stronger electron-withdrawing group than methylsulfanyl (-SMe), making the C2 position less reactive toward nucleophilic substitution.

- Applications: Likely used in sulfonamide-based drug synthesis due to the stability of the sulfonyl group .

4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine (CAS 1046788-84-4)

- Substituents : Chloro (C4), fluoro (C5), methoxymethyl (-CH₂OMe, C2).

- Molecular Formula : C₆H₆ClFN₂O; Molecular Weight : 176.58 g/mol.

- Key Differences :

- The methoxymethyl group introduces steric bulk and polarity, enhancing solubility in polar solvents compared to the hydrophobic -SMe group.

- The ether oxygen in methoxymethyl enables hydrogen bonding, which may influence bioavailability in pharmaceutical contexts.

- Reactivity: Less prone to oxidation than -SMe, limiting its utility in thiol-exchange reactions .

4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP)

- Substituents : Chloro (C4 and C6), methylsulfanyl (C2).

- Key Differences: The absence of fluorine at C5 reduces electronegativity, making the C4 chloro group more reactive toward substitution. Synthetic Utility: Widely used as a precursor for lithiation reactions to generate intermediates like 4-chloro-5-lithio-6-methoxypyrimidines, which are critical for constructing fused heterocycles (e.g., thieno[2,3-d]pyrimidines) .

Physicochemical Properties

- Thermal Stability : The target compound’s -SMe group may decompose at elevated temperatures, whereas sulfonyl or methoxymethyl analogs exhibit greater thermal resilience .

Activité Biologique

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a pyrimidine ring with chlorine, fluorine, and methylsulfanyl substituents. This combination of elements contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₅H₄ClFN₂S

- Molecular Weight : Approximately 178.61 g/mol

- Structure : The presence of halogen and sulfur functionalities imparts unique reactivity patterns and biological interactions.

Biological Activity Overview

The compound exhibits significant biological activities, particularly in the context of cancer research and antimicrobial applications. Its interactions with various biological targets have been documented, showcasing its potential therapeutic benefits.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against multiple cancer cell lines. For instance, research indicates that compounds with similar structural features demonstrate IC50 values in the range of 29 to 59 µM against different cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 40-204 | Induces apoptosis through caspase activation |

| Compound 5k (related structure) | HepG2 | 40 | Inhibits EGFR, Her2, VEGFR2, CDK2 |

| Compound with Cl substituent | HeLa | Varies | Alters apoptosis pathways |

The mechanism of action involves inducing cell cycle arrest and apoptosis, primarily through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action not only promotes cancer cell death but also suggests potential pathways for therapeutic intervention.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its structural similarity to known sulfonamide antibiotics allows it to inhibit bacterial growth by targeting dihydropteroate synthase, a key enzyme in folic acid synthesis. This mechanism is crucial for the development of new antibiotics in light of rising antibiotic resistance.

Case Studies

-

Cytotoxicity in Cancer Treatment :

A study evaluated the effects of various pyrimidine derivatives on HepG2 cells. The results indicated that compounds structurally related to this compound significantly induced apoptosis and inhibited cell proliferation, suggesting their potential as effective anticancer agents . -

Antibacterial Efficacy :

Research has demonstrated that this compound can effectively disrupt bacterial growth in model organisms. In vitro studies revealed significant inhibition of bacterial strains commonly associated with infections, showcasing its potential utility in clinical settings.

Q & A

Basic Questions

Q. What are the recommended storage conditions and safety protocols for handling 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine?

- Methodological Answer : Store the compound at -4°C for short-term use (1–2 weeks) and -20°C for long-term storage (1–2 years) to prevent degradation. During experiments, wear protective gloves, goggles, and lab coats , and work in a fume hood to avoid inhalation or skin contact. Post-experiment waste should be segregated into halogenated organic waste containers and processed by certified hazardous waste disposal services .

Q. How can researchers determine physical properties (e.g., melting point) when experimental data is unavailable?

- Methodological Answer : Use Differential Scanning Calorimetry (DSC) to experimentally measure melting points. If instrumentation is unavailable, employ computational tools like Quantitative Structure-Property Relationship (QSPR) models or software (e.g., COSMOtherm) to predict properties based on molecular descriptors .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with published data (e.g., δ ~2.5 ppm for methylsulfanyl protons).

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 179.025 (exact mass).

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positions, as demonstrated in related pyrimidine derivatives .

Q. What are the foundational synthetic routes for preparing this compound?

- Methodological Answer : A common route involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, react 2,4-dichloro-5-fluoropyrimidine with methyl mercaptan (CHSH) in anhydrous THF under nitrogen, using a base like NaH to deprotonate the thiol. Monitor reaction progress via TLC (hexane:EtOAc 4:1) and purify via column chromatography .

Advanced Research Questions

Q. How can researchers optimize synthesis yields and minimize by-products in nucleophilic substitution reactions?

- Methodological Answer :

- Catalytic Optimization : Use Raney Nickel to reduce disulfide by-products during thiol substitution.

- Reaction Monitoring : Employ in-situ FTIR or HPLC to track reactant consumption.

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, and maintain temperatures below 50°C to avoid thermal decomposition .

Q. What strategies are effective for designing pyrimidine derivatives via cyclocondensation reactions?

- Methodological Answer : Utilize 1,4-binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) in [4+2] cyclocondensation with thioureas or isothiocyanates. Characterize products using LC-MS and X-ray crystallography to confirm annulated structures (e.g., thieno[2,3-d]pyrimidines) .

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate this compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to identify binding motifs.

- Mutagenesis Assays : Replace the methylsulfanyl group with -SCHCH or -SOCH to assess electronic effects on inhibitory potency.

- In Vitro Testing : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, comparing IC values across derivatives .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., divergent halogenation outcomes)?

- Methodological Answer :

- Controlled Replication : Repeat reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference.

- Isolation of Intermediates : Use stopped-flow NMR to capture transient species.

- Computational Modeling : Apply DFT calculations (Gaussian 16) to compare activation energies of competing pathways (e.g., C5 vs. C4 fluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.